N-(3-Chlorophenyl)-N'-(2-naphthyl)urea
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Overview
Description
N-(3-Chlorophenyl)-N’-(2-naphthyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2-naphthyl)urea typically involves the reaction of 3-chloroaniline with 2-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-(2-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could
Properties
CAS No. |
380861-28-9 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C17H13ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h1-11H,(H2,19,20,21) |
InChI Key |
MXEBQYHYOWCCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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